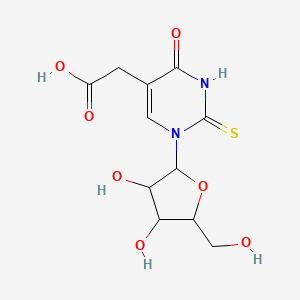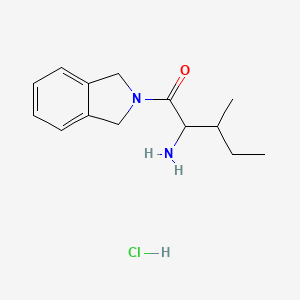
L-beta-HomoasparagineHCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-beta-HomoasparagineHCl: is a synthetic amino acid derivative, characterized by the presence of an additional methylene group in its side chain compared to asparagine. This compound is often used in biochemical research due to its unique structural properties, which can influence protein folding and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-beta-HomoasparagineHCl typically involves the following steps:
Starting Material: The synthesis begins with L-aspartic acid.
Protection of Functional Groups: The amino and carboxyl groups of L-aspartic acid are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) for the amino group and methyl ester for the carboxyl group.
Chain Extension: The protected L-aspartic acid undergoes a chain extension reaction using reagents like formaldehyde and hydrogen cyanide to introduce the additional methylene group.
Deprotection: The protecting groups are removed under acidic conditions to yield L-beta-Homoasparagine.
Hydrochloride Formation: The final step involves converting L-beta-Homoasparagine to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
L-beta-HomoasparagineHCl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
L-beta-HomoasparagineHCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which L-beta-HomoasparagineHCl exerts its effects involves its incorporation into peptides and proteins, where it can influence their structure and function. The additional methylene group in its side chain can affect hydrogen bonding and steric interactions, leading to changes in protein folding and stability. Molecular targets include enzymes and receptors involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
L-beta-HomoasparagineHCl can be compared with other similar compounds such as:
L-asparagine: this compound has an additional methylene group, which can influence its biochemical properties.
L-beta-Homotyrosine: Another amino acid derivative with an extended side chain, but with a phenolic group instead of an amide.
L-beta-Homoglutamine: Similar structure but with an additional methylene group in the side chain of glutamine.
The uniqueness of this compound lies in its specific structural modifications, which can lead to distinct biochemical and pharmacological properties.
Eigenschaften
Molekularformel |
C5H11ClN2O3 |
|---|---|
Molekulargewicht |
182.60 g/mol |
IUPAC-Name |
3,5-diamino-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-3(1-4(7)8)2-5(9)10;/h3H,1-2,6H2,(H2,7,8)(H,9,10);1H |
InChI-Schlüssel |
MVWPOIZHZQCPQW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CC(=O)O)N)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)
![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)
